

# Absorption, distribution, metabolism, and excretion (ADME) of Fluoxastrobin in rats

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## Compound of Interest

Compound Name: Fluoxastrobin

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## The Pharmacokinetic Profile of Fluoxastrobin in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide **Fluoxastrobin** in rat models. The data presented is compiled from extensive toxicological and pharmacokinetic studies, offering critical insights for risk assessment and regulatory evaluation.

### Executive Summary

**Fluoxastrobin** is rapidly and extensively absorbed following oral administration in rats, with peak plasma concentrations observed within hours. The primary route of elimination is through the feces, largely driven by significant biliary excretion. Metabolism is extensive, with the parent compound being significantly transformed into various metabolites through cleavage, hydroxylation, and conjugation. Tissue distribution is highest in organs associated with absorption and excretion, such as the gastrointestinal tract, liver, and kidneys, with no significant long-term accumulation.

### Absorption

Following a single oral dose, **Fluoxastrobin** is readily absorbed from the gastrointestinal tract. Studies in male rats have demonstrated that peak plasma concentrations are typically reached

between 6 to 8 hours after administration.[1] The absorption process appears to be saturable at higher doses, leading to a greater proportion of the parent compound being excreted unchanged in the feces.[1]

## Distribution

The distribution of **Fluoxastrobin** and its metabolites has been investigated using whole-body autoradiography in both male and female rats.[1]

### Key Findings:

- **Rapid Distribution:** The highest concentrations of radioactivity were observed within one hour of dosing.[1]
- **Primary Tissues:** The greatest concentrations were found in organs critical to absorption and excretory functions, namely the gastrointestinal tract, liver, and kidneys.[1]
- **Low Tissue Residue:** Radioactivity in most tissues and organs decreased rapidly, approaching or falling below the limit of detection or quantification by 168 hours post-dose.[1] At 48 hours, tissue and carcass burdens accounted for only about 1% of the administered dose, with the liver and skin each containing approximately 0.2% and the gastrointestinal tract about 0.4%. [1]
- **No Gender Differences:** No significant gender-related differences in tissue distribution and disposition were observed.[1]

**Table 1: Tissue Distribution of Radioactivity 48 Hours After a Single Oral Dose of [<sup>14</sup>C]Fluoxastrobin in Rats**

Tissue/Organ	Percentage of Administered Radioactivity
Liver	~ 0.2%
Skin	~ 0.2%
Gastrointestinal Tract	~ 0.4%
Total Tissue/Carcass	~ 1.0%

Source: Data compiled from PubChem.[1]

## Metabolism

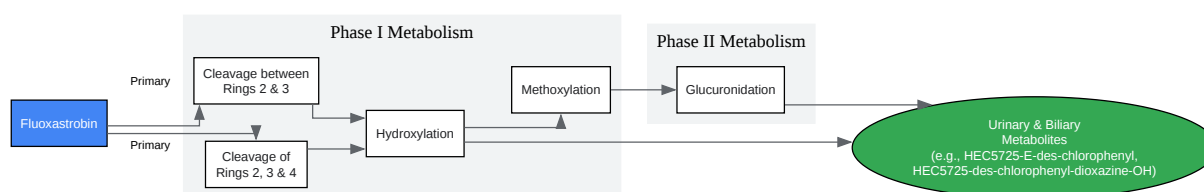
**Fluoxastrobin** undergoes extensive metabolism in rats, with the parent compound being largely absent in urine and bile.[1] The metabolic profile shows no significant qualitative or quantitative differences between sexes or different dosing regimens.[1]

Metabolic Pathways:

The primary metabolic transformations involve:

- Cleavage of the molecule between the second and third rings.[1]
- Cleavage of rings 2, 3, and 4.[1]
- Subsequent hydroxylation and methoxylation.[1]
- Conjugation with glucuronic acid.[1]

The major metabolites identified are HEC5725-E-des-chlorophenyl and HEC5725-des-chlorophenyl-dioxazine-OH.[1]



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Caption: Proposed metabolic pathway of **Fluoxastrobin** in rats.

## Excretion

The excretion of **Fluoxastrobin** and its metabolites is rapid and nearly complete.[\[1\]](#)

Routes of Excretion:

- **Feces:** This is the major route of elimination. In studies, fecal excretion accounted for 72-73% of the administered dose within 48 hours and 94-99% over a 168-hour period.[\[1\]](#) At high doses (100 mg/kg), fecal excretion was even higher (86.4-91.1%), with a significant portion being the parent compound due to saturated absorption.[\[1\]](#)
- **Bile:** Studies in rats with bile cannulae revealed that biliary excretion is the primary contributor to fecal elimination, accounting for 87.4% of the dose.[\[1\]](#)
- **Urine:** Renal excretion is a secondary route, accounting for 12-16% of the administered dose.[\[1\]](#)
- **Expired Air:** Elimination via expired air is negligible, at approximately 0.1%.[\[1\]](#)

Repeated dosing did not appear to affect the excretion profile of **Fluoxastrobin**.[\[1\]](#)

**Table 2: Excretion of Radioactivity Following a Single Oral Dose of [<sup>14</sup>C]Fluoxastrobin in Rats**

Excretion Route	Time Period	Percentage of Administered Dose
Feces	48 hours	72 - 73%
Feces	168 hours	94 - 99%
Urine	48 hours	12 - 16%
Bile (in cannulated rats)	Not Specified	87.4%
Expired Air	48 hours	~ 0.1%

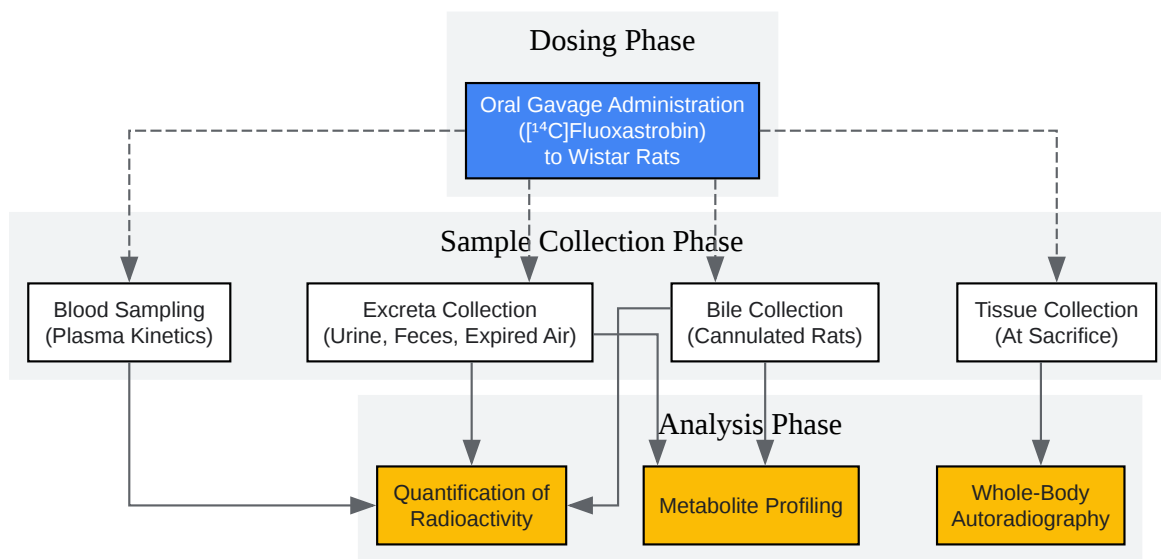
Source: Data compiled from PubChem.[\[1\]](#)

## Experimental Protocols

The ADME studies of **Fluoxastrobin** in rats have utilized standardized and rigorous methodologies.

### General Study Design:

- Animal Model: Young male and female Wistar rats were commonly used.[\[1\]](#)
- Test Substance: Radiolabeled **Fluoxastrobin**, typically (pyrimidine-2-<sup>14</sup>C)HEC 5725 or (methoxyiminotolyl-ring-UL-<sup>14</sup>C)HEC5725, with high radiochemical purity (>98-99%), was administered.[\[1\]](#) Non-radiolabeled **Fluoxastrobin** was used for multiple-dose studies.[\[1\]](#)
- Dosing: Single oral gavage doses were administered at low (1 or 3 mg/kg) and high (100 mg/kg) levels.[\[1\]](#) Multiple-dose studies involved 14 consecutive daily doses of non-labeled compound followed by a single dose of the radiolabeled substance.[\[1\]](#)
- Sample Collection: Urine, feces, and expired air were collected at various time points up to 168 hours post-dose.[\[1\]](#) For biliary excretion studies, bile was collected from cannulated rats.[\[1\]](#) Blood samples were taken to determine plasma kinetics.[\[1\]](#) Tissues were collected at sacrifice for distribution analysis.[\[1\]](#)
- Analytical Methods: Radioactivity in samples was quantified to determine the extent of absorption, distribution, and excretion. Metabolite profiling was conducted on urine, feces, and bile samples. Whole-body autoradiography was used to visualize the distribution of the radiolabeled compound.[\[1\]](#)

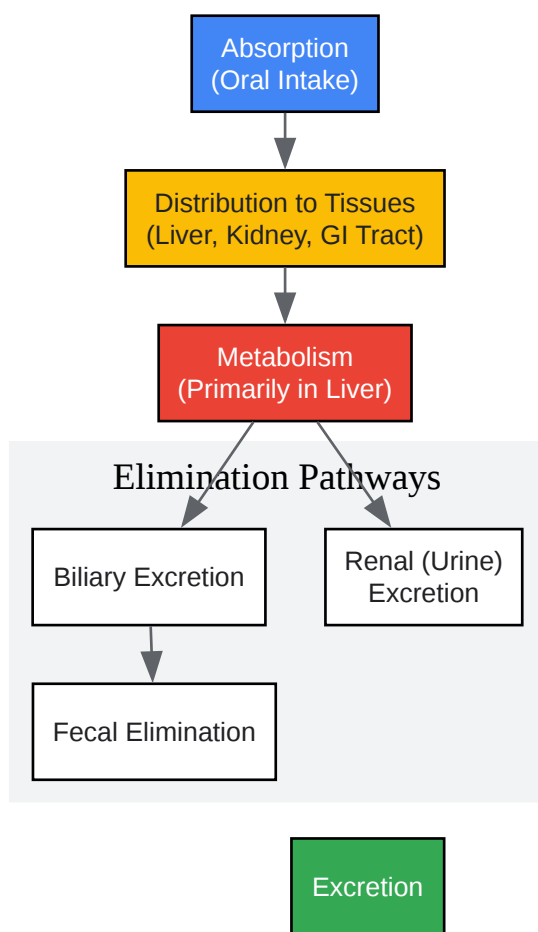


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Caption: General experimental workflow for a **Fluoxastrobin** ADME study in rats.

## Logical Relationships in ADME Processes

The absorption, distribution, metabolism, and excretion of **Fluoxastrobin** are interconnected processes that determine its overall pharmacokinetic profile and potential for toxicity.



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Caption: Interrelationship of ADME processes for **Fluoxastrobin**.

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## References

- 1. Fluoxastrobin | C<sub>21</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>5</sub> | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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